Lead(II) bromide

Vue d'ensemble

Description

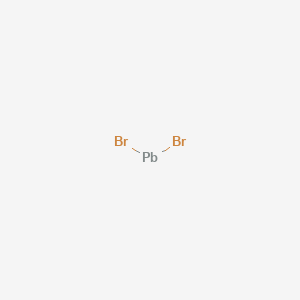

Lead(II) bromide (PbBr₂) is an inorganic compound with the chemical formula PbBr₂. It appears as colorless rhombic crystals or white powder . Key properties include:

- Molecular weight: 367.008 g/mol

- Melting point: 370–373°C

- Boiling point: 893°C

- Density: 6.66–6.69 g/cm³

- Solubility: Moderately soluble in water (5 g/L at 20°C) , soluble in polar solvents like dimethylamine and glycerol, but insoluble in nonpolar solvents like acetic acid .

PbBr₂ is widely used in optoelectronic materials, particularly in perovskite-based solar cells and light-emitting devices . Its mutagenic properties have also been documented in bacterial studies .

Méthodes De Préparation

Lead(II) bromide can be synthesized through various methods:

Analyse Des Réactions Chimiques

Precipitation and Dissolution

PbBr₂ forms via the reaction of soluble lead(II) salts with bromide ions:

Solubility Characteristics :

-

In Water : Sparingly soluble (4.55 g/L at 0°C, 8.44 g/L at 20°C, 44.1 g/L at 100°C) .

-

Enhanced Solubility : Dissolves in concentrated HBr, NaOH, or KBr solutions via complexation:

Acid-Base Reactions

-

In Hydrochloric Acid : Dissolves in concentrated HCl:

-

With Bases : Reacts with hydroxides to form soluble complexes:

-

Aqueous Acidity : Forms acidic solutions (pH < 7) due to hydrolysis of Pb²⁺ ions2 .

Thermal Decomposition

PbBr₂ decomposes at elevated temperatures:

-

Thermodynamic Data :

Property Value ΔfH° (gas) 70.92 kJ/mol S° (gas, 1 bar) 272.51 J/(mol·K)

Electrochemical Behavior

Electrolysis of Molten PbBr₂ :

-

Cathode (Reduction) :

-

Anode (Oxidation) :

Electrolysis is not feasible in solid state due to immobile ions .

Halogen Exchange Reactions

PbBr₂ undergoes metathesis with other halides:

Precipitation Order : PbCl₂ > PbBr₂ > PbI₂ (decreasing solubility) .

Applications De Recherche Scientifique

Photocatalytic Applications

Recent studies have highlighted the potential of lead(II) bromide in photocatalysis, particularly in the degradation of organic dyes and hydrogen evolution under visible light.

Case Study: Lead Bromide Hybrids

A study published in Molecules discusses the synthesis and evaluation of one-dimensional this compound hybrids that incorporate transition metal complex cations. These hybrids exhibit unique photophysical properties and enhanced photocatalytic performance due to their structural characteristics influenced by the complex cations.

Key Findings:

- Band Gaps: The hybrids show band gaps of 3.04 eV and 2.02 eV, indicating potential for visible light absorption.

- Photocatalytic Activity: Compound with a narrower band gap demonstrated effective degradation of organic dyes and notable hydrogen evolution under visible light, showcasing its applicability in environmental remediation and energy conversion .

Electrolysis

This compound is commonly used as an electrolyte in electrolysis experiments. When molten, it conducts electricity, making it suitable for educational demonstrations on electrolysis principles.

Educational Application

The Royal Society of Chemistry provides guidelines for conducting electrolysis using molten this compound, demonstrating its role in teaching fundamental concepts of electrochemistry .

Material Science

This compound has applications in material science, particularly in the growth of crystals and as a precursor for other materials.

Crystal Growth

This compound is utilized in the synthesis of various crystal forms, including doped crystals that exhibit altered physical properties. Microhardness studies have been conducted on pure and doped this compound crystals to evaluate their mechanical properties .

Table 1: Comparison of Mechanical Properties of this compound Crystals

| Property | Pure PbBr₂ | Doped PbBr₂ |

|---|---|---|

| Microhardness (HV) | 150 | 180 |

| Solubility (g/100mL) | 0.5 | 0.3 |

Industrial Applications

This compound finds utility in various industrial processes, including:

- Pigments: It is used as a pigment in paints and coatings due to its opacity and color stability.

- Antirust Agents: Its chemical properties make it effective as an anti-corrosive agent in metal treatments .

- Photography: Historically, this compound was used in photographic materials due to its light-sensitive properties.

Organic-Inorganic Perovskites

This compound is a key component in the development of organometallic perovskites for use in solar cells and light-emitting diodes (LEDs). Its ability to form stable structures with desirable electronic properties has made it a focal point in research aimed at improving energy conversion efficiencies .

Mécanisme D'action

The mechanism by which lead(II) bromide exerts its effects is primarily related to its chemical properties:

Molecular Targets and Pathways: In photovoltaic applications, this compound’s bandgap allows it to absorb visible light efficiently, making it suitable for use in solar cells. In catalytic applications, it facilitates specific chemical reactions by providing a surface for reactants to interact.

Comparaison Avec Des Composés Similaires

Comparison with Similar Lead Halides

Physical and Chemical Properties

Notes:

- PbCl₂ has a higher melting point and lower density compared to PbBr₂.

- PbI₂ is the least water-soluble, making it less suitable for solution-processed optoelectronics compared to PbBr₂ .

Stability and Environmental Impact

- Thermal Stability: CsPbBr₃ > MAPbBr₃ > MAPbI₃. Inorganic cesium-based perovskites degrade at higher temperatures (>300°C), while MAPbBr₃ decomposes below 200°C .

- Toxicity : PbBr₂ is mutagenic in Serratia marcescens and E. coli, inducing antibiotic resistance and pigment loss . PbCl₂ and PbI₂ are also toxic but lack specific mutagenicity data .

Activité Biologique

Lead(II) bromide (PbBr₂) is an inorganic compound that has garnered attention due to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and relevant research findings.

This compound is a sparingly soluble salt in water, which dissociates into lead ions (Pb²⁺) and bromide ions (Br⁻). The solubility product constant (Ksp) for this compound is low, indicating that it can precipitate in biological systems, potentially leading to toxicity. Lead compounds are known for their neurotoxic effects, and exposure to lead can result in significant health issues, including neurological impairment and developmental disorders in children .

Mechanisms of Biological Activity

Research indicates that lead ions can interfere with various cellular processes. The following mechanisms have been proposed for the biological activity of this compound:

- Oxidative Stress : Lead can generate reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components such as lipids, proteins, and DNA.

- Disruption of Calcium Homeostasis : Lead competes with calcium ions, disrupting calcium signaling pathways crucial for various cellular functions, including neurotransmitter release and muscle contraction.

- Inhibition of Enzymatic Activity : Lead can inhibit enzymes involved in critical metabolic pathways, contributing to its toxic effects .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on different cell lines. For instance:

- A study using the MTT assay demonstrated that this compound exhibited dose-dependent cytotoxicity against human lung cancer cells (SK-LU-1). The IC50 values indicated significant cell proliferation inhibition at concentrations as low as 0.16 μM .

- Another investigation highlighted the induction of apoptosis in treated cells, characterized by increased caspase activity and morphological changes such as chromatin condensation and nuclear fragmentation .

Table 1: Cytotoxicity of this compound on SK-LU-1 Cells

| Concentration (μM) | % Cell Viability | Caspase Activation (fold increase) |

|---|---|---|

| 0.08 | 90% | 1.5 |

| 0.16 | 70% | 2.0 |

| 0.32 | 50% | 4.0 |

Case Studies

- Neurotoxicity in Animal Models : A study involving rats exposed to this compound found significant neurobehavioral deficits correlated with elevated blood lead levels. The findings suggested that even low doses could impair cognitive functions and motor skills .

- Developmental Effects : Research on pregnant animals showed that exposure to this compound resulted in developmental delays in offspring, indicating potential teratogenic effects .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing high-purity Lead(II) bromide in laboratory settings?

this compound can be synthesized via aqueous precipitation by reacting lead nitrate with potassium bromide. Ensure stoichiometric ratios (e.g., 1:2 molar ratio of Pb²⁺:Br⁻) to maximize yield. Purification involves repeated washing with deionized water to remove residual ions, followed by vacuum drying at 80–100°C. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) confirms phase purity and stability .

Q. How should the electrolysis of molten this compound be designed to investigate ionic conduction mechanisms?

Use a high-temperature setup (≥373°C) to melt solid PbBr₂ in a crucible. Carbon electrodes are preferred due to their inertness. Apply a DC voltage (e.g., 5–10 V) and monitor current flow. At the anode (oxidation), Br⁻ ions form Br₂ gas (detected via color or starch-iodide paper), while Pb²⁺ ions reduce to metallic Pb at the cathode. Measure mass changes at electrodes to quantify reaction efficiency .

Q. What spectroscopic techniques are optimal for characterizing this compound crystallinity and phase purity?

XRD is critical for identifying crystal structure (e.g., orthorhombic vs. cubic phases). Fourier-transform infrared (FTIR) spectroscopy detects organic impurities, while Raman spectroscopy probes vibrational modes of Pb-Br bonds. Pair these with energy-dispersive X-ray spectroscopy (EDS) for elemental composition validation .

Q. What safety protocols mitigate risks when handling this compound in laboratories?

Use fume hoods for synthesis and electrolysis to avoid inhalation of toxic fumes. Wear nitrile gloves, lab coats, and safety goggles. Store PbBr₂ in airtight containers labeled with GHS hazard warnings. Dispose of waste via certified hazardous material services to prevent environmental contamination .

Advanced Research Questions

Q. How can transient absorption spectroscopy resolve electron-hole diffusion dynamics in this compound perovskites?

This technique measures carrier lifetimes and diffusion lengths by exciting perovskite films with a pulsed laser and tracking absorption decay kinetics. For mixed halide perovskites (e.g., CH₃NH₃PbBr₃₋ₓClₓ), such studies reveal diffusion lengths >1 µm, enabling optimized device architectures. Compare results with photoluminescence quenching to validate charge extraction efficiency .

Q. What factors explain discrepancies in reported power conversion efficiencies (PCEs) of this compound-based perovskite solar cells?

Variations arise from scaffold materials (e.g., mesoporous TiO₂ vs. insulating Al₂O₃), which influence charge recombination rates. Additionally, humidity during fabrication, halide stoichiometry, and interfacial layers (e.g., spiro-OMeTAD) impact PCE. Standardized testing under AM1.5G illumination (100 mW/cm²) reduces measurement variability .

Q. How does chloride doping enhance the optoelectronic properties of this compound perovskites?

Introducing Cl⁻ ions during synthesis passivates defects, reducing non-radiative recombination. This increases carrier lifetimes and diffusion lengths, as observed in CH₃NH₃PbI₃₋ₓClₓ films. Use X-ray photoelectron spectroscopy (XPS) to confirm Cl incorporation and correlate with photovoltaic performance metrics like open-circuit voltage .

Q. What strategies improve the operational stability of this compound perovskites in photovoltaic devices?

Encapsulate devices with UV-resistant polymers (e.g., PMMA) to prevent moisture ingress. Doping with cesium or formamidinium cations enhances thermal stability. Accelerated aging tests under 85°C/85% relative humidity quantify degradation rates, guiding material optimization .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate results using complementary techniques (e.g., XRD for crystallinity, SEM for morphology) and replicate experiments under controlled conditions .

- Experimental Reproducibility : Document synthesis parameters (e.g., annealing temperature, precursor ratios) in detail, adhering to guidelines for supplemental data submission .

Propriétés

IUPAC Name |

lead(2+);dibromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Pb/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASWJUOMEGBQCQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Pb+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014306 | |

| Record name | Lead bromide (PbBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-22-8 | |

| Record name | Lead dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead bromide (PbBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEAD(II) BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O767M99U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.